molecular formula C16H18N2O4S B11676954 2-(thiophen-2-yl)-N'-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-(thiophen-2-yl)-N'-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11676954
M. Wt: 334.4 g/mol
InChI Key: YFVOHPZQOUBRAP-YVLHZVERSA-N
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Description

2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiophene ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of thiophene-2-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    2,3,4-Trimethoxybenzaldehyde: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both a thiophene ring and a trimethoxyphenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-thiophen-2-yl-N-[(Z)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H18N2O4S/c1-20-13-7-6-11(15(21-2)16(13)22-3)10-17-18-14(19)9-12-5-4-8-23-12/h4-8,10H,9H2,1-3H3,(H,18,19)/b17-10-

InChI Key

YFVOHPZQOUBRAP-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N\NC(=O)CC2=CC=CS2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CC2=CC=CS2)OC)OC

Origin of Product

United States

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